![molecular formula C11H13NS B1636496 Benzo[b]thiophen-2-ylmethyl-ethyl-amine CAS No. 886505-84-6](/img/structure/B1636496.png)
Benzo[b]thiophen-2-ylmethyl-ethyl-amine
Overview
Description
“Benzo[b]thiophen-2-ylmethyl-ethyl-amine” is a chemical compound that is derived from the benzothiophene structure . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . The compound “Benzo[b]thiophen-2-ylmethyl-ethyl-amine” has a molecular formula of C12H15NOS .
Synthesis Analysis
The synthesis of benzothiophene derivatives has been a topic of interest in recent research. For instance, a new strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives was proposed . This strategy involved Pd-catalyzed coupling reactions like the Sonogashira coupling reaction, which are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Another study disclosed an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Molecular Structure Analysis
The molecular structure of “Benzo[b]thiophen-2-ylmethyl-ethyl-amine” can be analyzed based on its molecular formula, C12H15NOS . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives have been explored in various studies. For example, a study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another study presented a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .
Scientific Research Applications
Antimicrobial Applications
Benzothiophene derivatives have been shown to possess significant antimicrobial properties . Specifically, compounds like 2-(thiophen-2-yl) benzo[b]thiophene have demonstrated high antibacterial activities against Staphylococcus aureus . This suggests that N-(1-benzothiophen-2-ylmethyl)ethanamine could be a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains.
Anticancer Potential
The hybrid pharmacophore approach has led to the synthesis of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effects . These compounds have shown promising antiproliferative activities against cancer cell lines such as HT-29 and A549 . The ability of these derivatives to induce apoptosis and cell cycle arrest makes them interesting subjects for further cancer research.
Antioxidant Capacity
Some benzothiophene derivatives have exhibited high antioxidant capacities , surpassing that of the reference antioxidant trolox . This indicates that N-(1-benzothiophen-2-ylmethyl)ethanamine could be explored for its antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Antifungal Activity
Certain benzothiophene compounds have been identified as potential antifungal agents . They could be used in treating current fungal diseases, providing an alternative to existing antifungal medications . This application is particularly relevant given the rising incidence of fungal infections and the need for new treatments.
Anti-Influenza Virus Activity
Heteroaromatic-based benzenesulfonamide derivatives, which include benzothiophene structures, have been found to be potent inhibitors of the H5N1 influenza A virus . This suggests that N-(1-benzothiophen-2-ylmethyl)ethanamine could be part of novel compounds designed to combat influenza and other viral infections.
Anti-Tubercular Agents
Benzothiophene derivatives have also been synthesized with the aim of developing new anti-tubercular agents . These compounds could play a role in the treatment of tuberculosis, a disease that continues to be a major global health challenge .
Inhibitors of H5N1 Influenza A Virus
The design and synthesis of heteroaromatic-based benzenesulfonamide derivatives have led to the discovery of potent inhibitors of the H5N1 influenza A virus. These compounds, which include benzothiophene moieties, have shown excellent antiviral activity .
Antibacterial Agents
Novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which are structurally related to benzothiophene, have been evaluated as antibacterial agents. They have shown promising activity against Staphylococcus aureus , indicating the potential of benzothiophene derivatives in this field .
Future Directions
The future directions in the research of benzothiophene derivatives could involve the design and synthesis of new terminal alkynes, which are very important for the preparation of organic compounds . Additionally, the synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound could be explored further .
properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10/h3-7,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMOJBUCDIESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296660 | |
Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-ylmethyl-ethyl-amine | |
CAS RN |
886505-84-6 | |
Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886505-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylbenzo[b]thiophene-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.